molecular formula C16H23NOS B14325099 Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- CAS No. 105648-40-6

Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-

Cat. No.: B14325099
CAS No.: 105648-40-6
M. Wt: 277.4 g/mol
InChI Key: GIXSYNCZSZFLTG-UHFFFAOYSA-N
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Description

Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. This compound is characterized by the presence of acetonitrile and a phenyl group substituted with tert-butyl groups and a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- typically involves the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenylthiol with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the acetonitrile group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to modify thiol groups.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- involves its interaction with molecular targets such as enzymes and proteins. The compound can modify thiol groups in proteins, leading to changes in their activity and function. This modification can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 3,5-bis(1,1-dimethylethyl)-: Similar structure but lacks the acetonitrile group.

    Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains a carboxylic acid group instead of the acetonitrile group.

Uniqueness

Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- is unique due to the presence of both the acetonitrile and the substituted phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

CAS No.

105648-40-6

Molecular Formula

C16H23NOS

Molecular Weight

277.4 g/mol

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylacetonitrile

InChI

InChI=1S/C16H23NOS/c1-15(2,3)12-9-11(19-8-7-17)10-13(14(12)18)16(4,5)6/h9-10,18H,8H2,1-6H3

InChI Key

GIXSYNCZSZFLTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC#N

Origin of Product

United States

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